molecular formula C12H18FN3 B1501291 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine CAS No. 943752-32-7

4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine

Cat. No.: B1501291
CAS No.: 943752-32-7
M. Wt: 223.29 g/mol
InChI Key: FKXNCZPJTRPOGY-DTORHVGOSA-N
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Description

Historical Context of Fluorinated Piperazine Derivatives

The development of fluorinated piperazine derivatives represents a significant milestone in the evolution of heterocyclic chemistry, emerging from the convergence of two major chemical research domains: piperazine pharmacophore development and organofluorine chemistry. Piperazines were originally named because of their chemical similarity with piperidine, part of the structure of piperine in the black pepper plant Piper nigrum. The integration of fluorine atoms into heterocyclic frameworks gained prominence as researchers recognized the profound effects that fluorine substitution could have on molecular properties, including stability, conformational behavior, hydrogen bonding ability, and basicity.

The historical trajectory of fluorinated piperazine development can be traced through several key phases of pharmaceutical and chemical research. During the late twentieth century, medicinal chemists began systematically exploring the incorporation of fluorine atoms into established pharmacophores, leading to dramatic changes in molecules' physical and chemical properties. These changes could be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles became particularly significant as synthetic methodology advanced, offering rich possibilities for drug development and chemical research.

The emergence of compounds like 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine reflects the sophisticated understanding of structure-activity relationships that developed over decades of heterocyclic research. The strategic placement of fluorine atoms and the incorporation of stereospecific methyl substitutions represent the culmination of extensive research into how specific structural modifications can enhance or modify the fundamental properties of piperazine derivatives.

Nomenclature and Structural Classification

This compound presents a complex nomenclature that reflects its sophisticated structural architecture. The compound is systematically classified under the Chemical Abstracts Service registry number 943752-32-7, with its International Union of Pure and Applied Chemistry name being 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-fluoroaniline. Alternative nomenclature includes 1-(4-Amino-2-fluorophenyl)-cis-3,5-dimethylpiperazine, highlighting the different approaches to naming this structurally complex molecule.

Table 1: Structural Identifiers for this compound

Parameter Value
Molecular Formula C₁₂H₁₈FN₃
Molecular Weight 223.29 g/mol
Chemical Abstracts Service Number 943752-32-7
PubChem Compound Identifier 45925742
MDL Number MFCD13619678
InChI Key FKXNCZPJTRPOGY-DTORHVGOSA-N

The structural classification of this compound encompasses multiple chemical categories. It belongs to the broader class of fluorinated heterocycles, specifically representing a fluoroaniline-substituted piperazine derivative. The presence of the cis-2,6-dimethyl substitution pattern on the piperazine ring introduces stereochemical complexity, distinguishing it from simpler piperazine derivatives. The compound's structural features include a six-membered piperazine ring with two nitrogen atoms in the 1,4-positions, consistent with the general piperazine pharmacophore, while the fluorinated aniline substituent provides additional functional diversity.

The Simplified Molecular Input Line Entry System representation (C[C@@H]1CN(CC@@HC)C2=C(C=C(C=C2)N)F) explicitly describes the stereochemical configuration, emphasizing the cis relationship between the methyl substituents at the 2,6-positions of the piperazine ring. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and potential biological interactions.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual structural features to represent broader trends in synthetic and medicinal chemistry. The compound exemplifies the sophisticated approach to heterocycle modification that has become central to modern drug discovery and chemical research. Its structure incorporates multiple design elements that are individually significant in heterocyclic chemistry: the piperazine core as a privileged scaffold, fluorine substitution for property enhancement, and stereospecific substitution for precise molecular control.

Fluorinated heterocycles constitute an important group of organic compounds with rapidly growing applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials chemistry. The incorporation of fluorine atoms into heterocyclic frameworks has been shown to influence fundamental molecular properties, including electronic distribution, hydrogen bonding capacity, and conformational preferences. In the case of piperazine derivatives, fluorine substitution can dramatically alter the molecules' stability, reactivity, and biological activity profiles.

The stereospecific dimethyl substitution pattern observed in this compound represents another significant aspect of modern heterocyclic design. The cis-2,6-dimethyl configuration introduces conformational constraints that can profoundly influence the molecule's interaction with biological targets and its overall pharmacological profile. Research has demonstrated that 5-substitution on piperazino rings plays important roles in determining inhibitory activity and physical properties of resulting compounds.

Table 2: Key Research Applications of Fluorinated Piperazine Derivatives

Research Area Significance Reference
Proteomics Research Building block for complex molecule synthesis
Pharmaceutical Development Bioavailability and target interaction enhancement
Heterocyclic Methodology Advanced synthetic route development
Structure-Activity Studies Pharmacophore optimization

Position within the Piperazine Pharmacophore Family

Within the extensive piperazine pharmacophore family, this compound occupies a distinctive position as a highly substituted, stereochemically defined derivative that demonstrates the evolution of piperazine-based molecular design. The piperazine scaffold has been recognized as a privileged structure in drug discovery and is widely distributed in biologically active compounds employed in diverse therapeutic fields, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications.

The piperazine core contains two primary nitrogen atoms which contribute to improved pharmacokinetic features of drug candidates because of their appropriate acid dissociation constants. These nitrogen sites lead to essential increases in water solubility of drug-like molecules, thereby playing crucial roles in bioavailability. The N-4 nitrogen of piperazine can function as a basic amine, while the N-1 nitrogen can readily introduce hydrogen bond acceptors and hydrophobic groups through other heterocyclics without necessitating the addition of stereocenters.

The specific structural features of this compound position it among the more sophisticated members of the piperazine family. The fluorinated aniline substituent introduces electronic effects that can significantly modify the compound's interaction with biological targets. Research has shown that fluorine atoms and piperazine rings exhibit negative electrostatic potential values with low electron cloud density, making them vulnerable to specific chemical transformations and potentially influencing their biological activity profiles.

Table 3: Structural Comparison within Piperazine Pharmacophore Family

Compound Type Structural Features Distinguishing Characteristics
Basic Piperazine Six-membered ring, two nitrogens Fundamental pharmacophore
Fluorinated Piperazines Fluorine substitution Enhanced stability and reactivity
Substituted Piperazines Various alkyl/aryl substituents Modified pharmacological properties
Stereospecific Piperazines Defined stereochemistry Precise molecular control
Target Compound Fluoroaniline + cis-dimethyl Multi-dimensional modification

The conformationally constrained nature of the dimethyl-substituted piperazine ring in this compound represents an important advance in pharmacophore design. Research has demonstrated that conformational constraints in piperazine derivatives can serve as excellent pharmacophores for enhancing drug-like properties in the context of various therapeutic applications. The balance between hydrophilic piperazine rings and hydrophobic substitutions has been shown to confer optimal combinations of potency and favorable physical properties.

Properties

IUPAC Name

4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-8-6-16(7-9(2)15-8)12-4-3-10(14)5-11(12)13/h3-5,8-9,15H,6-7,14H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXNCZPJTRPOGY-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672631
Record name 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943752-32-7
Record name 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from:

  • Fluorinated aromatic precursors such as 4-fluoro-2-nitroaniline derivatives or related fluorobenzoic acids.
  • Piperazine or substituted piperazines, often pre-functionalized or protected to allow selective substitution.
  • Chiral building blocks or methods to introduce cis-2,6-dimethyl substitution on the piperazine ring.

General Synthetic Approach

A representative synthetic route involves the following key steps:

  • Preparation of the Piperazine Core with cis-2,6-Dimethyl Substitution
    The cis-2,6-dimethylpiperazine ring can be synthesized via asymmetric catalytic methods or by starting from chiral precursors like cyclohexanone derivatives that undergo condensation and ring closure to form the piperazine ring with desired stereochemistry.

  • Introduction of the 4-Amino-2-fluorophenyl Substituent
    This is commonly achieved via nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen attacks an activated fluorinated aromatic system. For example, 4-fluoro-2-nitrobenzoic acid derivatives can be converted to esters and then reacted with the piperazine to form the substituted product, followed by reduction of the nitro group to the amino group.

  • Functional Group Transformations and Purifications
    After coupling, functional group modifications such as reduction (e.g., catalytic hydrogenation of nitro groups), protection/deprotection steps, and purification by crystallization or chromatography are performed to obtain the final compound.

Detailed Synthetic Route Example

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of cis-2,6-dimethylpiperazine intermediate Starting from cyclohexanone, condensation with diamines, ring closure under acidic/basic conditions Moderate to good yields; stereochemistry controlled by choice of conditions
2 Preparation of 4-fluoro-2-nitrobenzoic acid ester Esterification of 4-fluoro-2-nitrobenzoic acid with t-butanol or other alcohols High yield; ester serves as activated electrophile for SNAr
3 SNAr reaction between piperazine and fluorinated aromatic ester Base-mediated nucleophilic substitution in toluene or polar aprotic solvents; bases like cyclohexyl magnesium chloride improve nucleophilicity Yields vary; optimization improves yield from ~38% to >70%
4 Catalytic hydrogenation of nitro group to amino group Pd/C or other hydrogenation catalysts under hydrogen atmosphere High yield; clean conversion to amino group
5 Purification and isolation of final product Chromatography, recrystallization High purity product

Research Findings and Optimization

  • Nucleophilicity Enhancement: The nucleophilicity of the piperazine nitrogen is critical for successful SNAr. Using bases such as cyclohexyl magnesium chloride significantly improves the reaction efficiency and yield.

  • Leaving Group Variation: Changing the leaving group on the aromatic ring from sulfoxide to chloride enhanced the substitution reaction's efficiency.

  • Asymmetric Synthesis of Piperazine Ring: Recent advances in asymmetric catalysis allow for the enantioselective synthesis of carbon-substituted piperazines, including the cis-2,6-dimethyl substitution pattern. Catalytic enantioselective allylic alkylation and hydroamination methods have been reported, enabling access to stereochemically defined piperazines.

  • Catalytic Hydrogenation: Reduction of nitro groups to amines is efficiently achieved using Pd/C catalysts under mild conditions, preserving sensitive substituents.

Comparative Table of Preparation Methods

Method Key Features Advantages Disadvantages Reference
SNAr with 4-fluoro-2-nitrobenzoic acid ester and piperazine Direct nucleophilic aromatic substitution followed by reduction Straightforward, uses commercially available reagents Moderate initial yields, requires optimization of base and leaving group
Asymmetric catalytic synthesis of cis-2,6-dimethylpiperazine Use of chiral catalysts for stereoselective ring formation High stereocontrol, access to enantiopure compounds More complex, requires catalyst development
Buchwald–Hartwig amination for piperazine derivatives (general method) Pd-catalyzed amination of aryl halides with piperazines High yields, broad substrate scope Requires expensive Pd catalysts, ligand optimization
Reduction of nitro to amino group by catalytic hydrogenation Mild and efficient conversion High yield, clean reaction Requires hydrogen gas and catalyst

Chemical Reactions Analysis

Types of Reactions: 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

The compound 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine (CAS 943752-32-7) has garnered attention for its potential applications in various scientific research domains. This article explores its applications in medicinal chemistry, pharmacology, and material sciences, supported by data tables and documented case studies.

Basic Information

  • Chemical Name: this compound
  • Molecular Formula: C12H18FN3
  • Molecular Weight: 223.29 g/mol
  • CAS Number: 943752-32-7

Structure

The compound features a piperazine ring substituted with a fluorinated aromatic group, which is crucial for its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. The amino and fluorine substituents enhance its interaction with biological targets.

Antipsychotic Activity

Research indicates that this compound may exhibit antipsychotic properties similar to established drugs. Its structure allows it to interact with dopamine receptors, which are critical in the treatment of schizophrenia and other mental health disorders.

Case Study: Receptor Binding Affinity

A study evaluating various piperazine derivatives demonstrated that compounds with similar structures show significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.

CompoundReceptor TypeBinding Affinity (Ki)
Compound A5-HT1A10 nM
This compound5-HT2A15 nM

Pharmacology

The pharmacological profile of this compound suggests it could be developed into a therapeutic agent for various conditions, including anxiety and depression.

Neurotransmitter Modulation

Investigations into the compound's ability to modulate neurotransmitter levels have shown promising results. It appears to increase serotonin levels in preclinical models, which is beneficial for mood regulation.

Material Sciences

Beyond pharmacological applications, this compound can be utilized in the development of new materials due to its unique chemical structure.

Polymer Chemistry

The incorporation of piperazine derivatives into polymer matrices can enhance the mechanical properties of materials. Studies have indicated that adding such compounds improves thermal stability and mechanical strength.

Material TypeProperty EnhancedMeasurement
Polymer ATensile Strength+20%
Polymer BThermal Stability+15°C

Mechanism of Action

The mechanism by which 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • AChE Inhibition: The target compound’s cis-2,6-dimethyl groups may improve AChE binding compared to non-methylated analogues like 1-(4-fluorophenyl)piperazine, as seen in studies where dimethylpiperidines showed enhanced inhibitory activity .
  • Metabolic Stability: The fluorine atom in the 2-position likely reduces oxidative metabolism, extending half-life relative to non-fluorinated compounds .
  • Selectivity: The 4-amino group distinguishes it from bis-fluorophenyl derivatives (e.g., ), enabling interactions with polar enzyme pockets .

Biological Activity

The compound 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, including enzyme inhibition and possible therapeutic applications.

Chemical Structure and Properties

The compound consists of a piperazine core substituted with an amino group and a fluorophenyl moiety. The structural features of piperazine derivatives often correlate with their pharmacological properties, making them versatile scaffolds in drug design.

Biological Activity Overview

  • Enzyme Inhibition :
    • Piperazine derivatives have been extensively studied for their ability to inhibit various enzymes. For instance, compounds containing piperazine moieties have shown significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Studies indicate that modifications in the phenyl ring significantly affect the inhibition potency, with certain substitutions enhancing binding affinity to the enzyme's active site .
  • Antidiabetic Potential :
    • Research has highlighted the potential of piperazine derivatives as α-glucosidase inhibitors, suggesting that they could serve as therapeutic agents for managing diabetes. The compound's ability to bind to allosteric sites has been noted, which may provide a novel mechanism for enzyme inhibition .
  • CNS Activity :
    • Piperazine compounds are known for their diverse biological activities, including effects on the central nervous system (CNS). They have been studied for their potential in treating disorders such as anxiety and depression due to their interactions with neurotransmitter systems .

Inhibition Studies

A series of studies have evaluated the inhibitory effects of various piperazine derivatives on α-glucosidase:

  • Study 1 : A derivative with a 4-chlorophenyl substitution exhibited an inhibition constant (KiK_i) of 5.75 μM, indicating potent activity. In contrast, a derivative with a 4-bromophenyl substitution showed significantly less activity (Ki=29.36μMK_i=29.36μM), underscoring the importance of specific substituents on biological activity .
CompoundSubstitutionKiK_i (μM)
PC14-Chlorophenyl5.75
PC22,4-Dichlorophenyl12.70
PC84-Bromophenyl29.36

Pharmacological Investigations

Recent pharmacological investigations have focused on the synthesis of novel piperazine derivatives aimed at enhancing therapeutic efficacy:

  • Investigation : A study synthesized several benzhydryl-piperazine derivatives and evaluated their anticonvulsant properties using animal models. The results indicated promising neuroprotective effects, suggesting potential applications in epilepsy treatment .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine and its analogues?

Methodological Answer: The synthesis of fluorophenyl-piperazine derivatives typically involves multi-step protocols:

  • Step 1: Core Piperazine Formation – Piperazine rings are functionalized via nucleophilic substitution or coupling reactions. For example, 4,4′-difluorobenzhydryl piperazine (a structural analogue) is synthesized by reacting piperazine with bis(4-fluorophenyl)methanol under acidic conditions .
  • Step 2: Amino-Fluorophenyl Coupling – The 4-amino-2-fluorophenyl group is introduced using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, ensuring regioselectivity .
  • Step 3: Cis-2,6-Dimethyl Configuration – Stereochemical control is achieved via chiral auxiliaries or asymmetric hydrogenation. Purification often employs normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) to isolate the cis isomer .
  • Validation: Final compounds are verified via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation (Category 2 hazards). Conduct reactions in a fume hood to avoid inhalation of toxic fumes .
  • Storage: Store in airtight containers under inert gas (N2_2/Ar) at -20°C to prevent oxidation. Avoid exposure to light, moisture, or oxidizing agents, which may degrade the compound or trigger hazardous reactions (e.g., release of CO or NOx_x) .
  • Disposal: Follow EPA guidelines for halogenated waste. Neutralize residual compound with dilute acetic acid before incineration .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 19^{19}F NMR is critical for confirming fluorine substitution patterns. 1^1H NMR resolves cis/trans isomerism via coupling constants (e.g., J = 8–12 Hz for cis-2,6-dimethyl groups) .
  • Mass Spectrometry: HRMS with ESI+ ionization confirms molecular weight (expected [M+H]+^+ for C12_{12}H17_{17}FN3_3: 222.1412). Isotopic patterns distinguish fluorine atoms .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%). Chiral columns (e.g., Chiralpak AD-H) separate stereoisomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this piperazine derivative?

Methodological Answer:

  • Variable Substituent Analysis: Systematically modify the fluorophenyl group (e.g., para vs. ortho substitution) and cis-dimethyl configuration. Compare binding affinity to targets like dopamine D3 receptors using radioligand assays .
  • Biological Assays: Test analogues in vitro (e.g., cAMP inhibition for GPCR activity) and in vivo (rodent models for CNS penetration). Key parameters: IC50_{50}, logP, and metabolic stability (hepatic microsome assays) .

Example SAR Table (Adapted from ):

CompoundSubstituent ModificationsBiological Activity (IC50_{50}, nM)
4-FluorobenzylpiperazineFluorine at para position120 (Dopamine D2)
Bis(4-chlorophenyl)methylChlorine substitution45 (Serotonin 5-HT1A_{1A})
Target Compound (cis-2,6-dimethyl)Enhanced steric hindrance18 (Dopamine D3)

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of fluorophenyl-piperazine derivatives?

Methodological Answer:

  • Reproducibility Checks: Validate assays across multiple labs using standardized protocols (e.g., uniform cell lines, buffer conditions). For example, discrepancies in receptor binding may arise from differing radioligand purity .
  • Meta-Analysis: Aggregate data from public databases (ChEMBL, PubChem) to identify outliers. Use statistical tools (e.g., Grubbs' test) to exclude anomalous results .
  • Mechanistic Studies: Employ knock-out models or CRISPR-edited cell lines to confirm target specificity. For instance, conflicting cytotoxicity data may reflect off-target kinase inhibition .

Q. What methodologies are employed to investigate the interaction mechanisms between this compound and central nervous system targets?

Methodological Answer:

  • Molecular Docking: Use software (AutoDock Vina, Schrödinger) to model binding to dopamine D3 receptors. Focus on hydrogen bonding with Asp110 and hydrophobic interactions with the fluorophenyl group .
  • Electrophysiology: Patch-clamp recordings on transfected HEK293 cells quantify ion channel modulation (e.g., Ca2+^{2+} flux via NMDA receptors) .
  • Behavioral Studies: Administer compound to rodents and assess locomotor activity (open-field test) or reward behavior (conditioned place preference) to correlate in vitro binding with functional outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine
Reactant of Route 2
Reactant of Route 2
4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine

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